molecular formula C10H9BrN2O2 B572049 Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate CAS No. 1255098-82-8

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate

Cat. No.: B572049
CAS No.: 1255098-82-8
M. Wt: 269.098
InChI Key: BDJZZKVOBJHYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS: 1255098-82-8) is a brominated heterocyclic compound with the molecular formula C₁₀H₉BrN₂O₂ and a molecular weight of 269.098 g/mol . Key physicochemical properties include a predicted boiling point of 405.2±40.0°C, density of 1.624±0.06 g/cm³, and pKa of 11.71±0.40, indicating moderate polarity and stability under ambient conditions .

This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and proteolysis-targeting chimeras (PROTACs) due to its versatile pyrrolopyridine scaffold . Its bromine atom at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig for further functionalization .

Properties

IUPAC Name

ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-7-6(12-8)3-4-9(11)13-7/h3-5,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJZZKVOBJHYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20695139
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255098-82-8
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, 5-bromo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255098-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20695139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrolo[3,2-b]Pyridine Intermediates

Bromination introduces the bromine atom at position 5 of the pyrrolopyridine ring. Two primary methods dominate:

Direct Bromination with Molecular Bromine
A solution of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid in chloroform is treated with bromine (Br₂) at 0–25°C for 10–60 minutes. This method achieves moderate yields (60–75%) but requires careful temperature control to avoid over-bromination.

N-Bromosuccinimide (NBS)-Mediated Bromination
NBS in dichloromethane or tetrahydrofuran (THF) with triethylamine as a base selectively brominates position 5 at room temperature. This approach offers higher regioselectivity (85–90% yield) and minimizes side products.

Esterification of the Carboxylic Acid Moiety

The carboxylic acid group at position 2 is converted to an ethyl ester via acid-catalyzed esterification.

Classical Fischer Esterification
A mixture of 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, ethanol, and concentrated sulfuric acid is refluxed for 12–24 hours. The crude product is purified via recrystallization from ethanol/water (yield: 70–80%).

Steglich Esterification
For acid-sensitive substrates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dimethylaminopyridine (DMAP) in dichloromethane facilitate esterification at 0–25°C (yield: 85–90%).

Integrated Synthesis Protocols

Two-Step Bromination-Esterification Route

  • Bromination : 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (10 mmol) is dissolved in THF (50 mL). NBS (12 mmol) and triethylamine (15 mmol) are added, and the mixture is stirred at 25°C for 6 hours. The product, 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid, is isolated via vacuum filtration (yield: 88%).

  • Esterification : The carboxylic acid (8 mmol) is reacted with ethanol (40 mL) and H₂SO₄ (1 mL) under reflux for 18 hours. Neutralization with NaHCO₃ and extraction with ethyl acetate yields the ester (purity: 97% by HPLC).

One-Pot Suzuki Coupling and Esterification

A novel approach employs palladium-catalyzed coupling to assemble the brominated pyrrolopyridine core directly:

  • A mixture of 5-bromo-7-azaindole, ethyl boronate, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), and K₂CO₃ in dioxane/water (2.5:1) is heated at 80°C under N₂. Post-reaction, esterification is performed in situ using ethanol and Amberlyst-15 resin (yield: 78%).

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Large-scale synthesis uses continuous flow reactors to enhance heat transfer and mixing. Bromination with NBS in THF achieves 92% conversion at 50°C with a residence time of 30 minutes.

Purification Techniques

  • Crystallization : this compound is recrystallized from ethyl acetate/hexane (1:3) to ≥99% purity.

  • Chromatography : Silica gel chromatography with ethyl acetate/petroleum ether (30:70) removes residual brominated byproducts.

Reaction Conditions and Catalysts

StepReagents/CatalystsSolventTemperatureYield (%)
BrominationNBS, Et₃NTHF25°C88
EsterificationH₂SO₄, EtOHEtOHReflux80
Suzuki CouplingPd(dppf)Cl₂, K₂CO₃Dioxane/H₂O80°C78

Challenges and Mitigation Strategies

Regioselectivity in Bromination
Competing bromination at positions 3 and 7 is minimized using NBS over Br₂.

Ester Hydrolysis
Basic conditions during workup may hydrolyze the ester. Neutralization with weak acids (e.g., citric acid) preserves the ester group .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of ethyl 5-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves multi-step reactions that incorporate bromination and subsequent esterification processes. The compound's structure features a pyrrolopyridine framework, which is known for its pharmacological relevance.

Antiviral Research

Recent studies have highlighted the compound's potential as an antiviral agent. For instance, modifications of pyrrolopyridine derivatives have shown efficacy against various viral infections. In a screening of chemical libraries, derivatives similar to this compound exhibited activity against flavivirus and pestivirus infections, demonstrating low cytotoxicity while maintaining antiviral efficacy .

Phosphodiesterase Inhibition

Research indicates that compounds within the pyrrolopyridine family can act as selective phosphodiesterase (PDE) inhibitors. PDE4B inhibitors derived from this scaffold have shown promise in treating inflammatory diseases by modulating TNF-α release from macrophages . The structure-activity relationship (SAR) studies reveal that variations in the substituents significantly affect the inhibitory potency against PDE4B.

Case Study 1: Antiviral Efficacy

A study published in a peer-reviewed journal investigated the antiviral properties of pyrrolopyridine derivatives. The researchers synthesized several compounds based on the ethyl 5-bromo derivative and tested them against yellow fever virus (YFV). The results indicated that certain modifications led to enhanced antiviral activity with minimal cytotoxic effects .

Case Study 2: Inhibition of Inflammatory Responses

Another research effort focused on the anti-inflammatory properties of pyrrolopyridine derivatives. The study demonstrated that this compound effectively inhibited PDE4B activity, resulting in reduced TNF-α levels in vitro. This suggests its potential application in developing treatments for chronic inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeCompoundIC50 (µM)Reference
AntiviralThis compoundMicromolar range
PDE4B InhibitionThis compound0.8

Table 2: Synthesis Overview

StepReaction TypeKey Reagents
BrominationElectrophilic substitutionBromine or brominating agents
EsterificationCondensationEthanol and acid catalyst

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate depends on its specific application. In the context of medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways and molecular interactions involved can vary based on the derivative and its intended use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • Synthesis Yield : 60% via hydrogenation over Pd/C .
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
  • Molecular Formula : C₉H₇BrN₂O₂
  • Molecular Weight : 271.07 g/mol
  • Key Differences : Pyrazolo[3,4-b]pyridine core (vs. pyrrolo[3,2-B]pyridine) alters electronic distribution, reducing aromaticity and affecting binding affinity in medicinal applications .

Positional Isomers of Bromine

Ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 942920-55-0)
  • Purity : 97%
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 1234616-09-1)
  • Purity : 95%
  • Key Differences : Bromine at position 6 may sterically hinder reactions at the adjacent nitrogen, reducing versatility in derivatization .

Alkoxy- and Methyl-Substituted Derivatives

Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c)
  • Synthesis Yield : 85% (higher than bromo/chloro analogs due to milder reaction conditions) .
  • Key Differences : Methoxy group at position 5 is electron-donating, increasing lipophilicity and bioavailability but decreasing electrophilic reactivity .
Ethyl 3-bromo-5-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
  • Molecular Formula : C₁₁H₁₁BrN₂O₂
  • Molecular Weight : 283.12 g/mol

Ethoxy-Substituted Analog

Ethyl 5-ethoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate (CAS 23699-62-9)
  • Molecular Formula: C₇H₈ClNO (Note: Discrepancy in formula; likely C₁₁H₁₂N₂O₃)
  • Key Differences : Ethoxy group at position 5 increases hydrophobicity and metabolic stability compared to bromine, making it suitable for prolonged-action drug candidates .

Biological Activity

Ethyl 5-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylate (CAS No. 1255098-82-8) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

  • Molecular Formula : C10H9BrN2O2
  • Molecular Weight : 269.09 g/mol
  • Structure : The compound features a pyrrolo[3,2-b]pyridine core with a bromine substituent at the 5-position and an ethyl ester at the carboxylic acid moiety.

Pharmacological Activities

This compound has been studied for various biological activities, including:

1. Anticancer Activity

Research indicates that derivatives of pyrrolopyridine compounds exhibit potent anticancer properties. For instance, studies have shown that modifications in the structure can lead to enhanced activity against cancer cell lines. The compound's ability to inhibit key proteins involved in cancer progression has been highlighted in several studies.

StudyCell LineIC50 (µM)Mechanism
A-431<1MDM2 inhibition
HeLa<10Apoptosis induction

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom is suggested to enhance its antibacterial efficacy.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes linked to metabolic pathways and disease mechanisms. For example, its interaction with CAMKK2 has been studied as a promising target for metabolic disorders.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications can influence biological activity. Key findings include:

  • Bromine Substitution : The presence of bromine at the 5-position is crucial for enhancing anticancer and antimicrobial activities.
  • Carboxylate Group : The ethyl carboxylate moiety plays a significant role in binding interactions with target proteins.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antitumor Efficacy : In a study involving human cancer cell lines, the compound exhibited dose-dependent cytotoxicity, leading to increased apoptosis markers such as caspase activation.
  • Antimicrobial Testing : A comprehensive evaluation against multiple bacterial strains showed that the compound inhibited growth effectively, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. What scale-up challenges arise in continuous-flow synthesis?

  • Methodological Answer :
  • Reactor Design : Use microfluidic reactors (0.5 mm channel diameter) to maintain temperature control during exothermic bromination .
  • In-line Purification : Integrate scavenger resins (e.g., QuadraPure™) to remove excess NBS and H₂SO₄ .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.